4-Iodo-1,7-naphthyridine
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Overview
Description
4-Iodo-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,7-naphthyridine typically involves halogenation reactions. One common method is the iodination of 1,7-naphthyridine using iodine and an oxidizing agent such as potassium iodate. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems, such as cobalt-catalyzed cross-couplings, can also be employed to functionalize halogenated naphthyridines .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents, such as Grignard reagents or organozinc compounds, to form polyfunctional naphthyridines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base.
Cross-Coupling Reactions: Catalysts like palladium or cobalt, along with ligands and bases, are commonly used.
Major Products Formed:
Substitution Reactions: Products include azido-naphthyridines or thio-naphthyridines.
Cross-Coupling Reactions: Products include arylated or alkylated naphthyridines with diverse functional groups.
Scientific Research Applications
4-Iodo-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: It is used in the development of light-emitting diodes and dye-sensitized solar cells due to its photochemical properties.
Chemical Biology: It acts as a ligand in the formation of metal complexes, which can be used in catalysis and molecular sensing.
Mechanism of Action
The mechanism of action of 4-Iodo-1,7-naphthyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. The iodine atom can enhance binding affinity and selectivity by participating in halogen bonding. In materials science, its photochemical properties are exploited to generate excited states that can transfer energy or electrons to other molecules .
Comparison with Similar Compounds
1,5-Naphthyridine: Known for its biological activities and use in metal complexes.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and materials with photochemical properties.
Uniqueness of 4-Iodo-1,7-naphthyridine: The presence of the iodine atom at the 4-position makes this compound more reactive and versatile compared to its non-halogenated counterparts. This unique feature allows for a broader range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C8H5IN2 |
---|---|
Molecular Weight |
256.04 g/mol |
IUPAC Name |
4-iodo-1,7-naphthyridine |
InChI |
InChI=1S/C8H5IN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H |
InChI Key |
SZEYUXWBFJNTHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC=CC(=C21)I |
Origin of Product |
United States |
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